N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Studies have synthesized various derivatives of pyrazoline, pyrazole, and triazoles, demonstrating significant antimicrobial and antifungal activities. For instance, novel sulfonamide thiazole derivatives have shown potential as insecticidal agents against cotton leafworm, Spodoptera littoralis, indicating their applicability in agricultural pest control (Soliman et al., 2020). Furthermore, compounds incorporating chromone-linked pyridone fused with triazoles and triazines have been evaluated for their antimicrobial efficacy, highlighting their potential in developing new antimicrobial agents (Ali & Ibrahim, 2010).
Antitumor Activities
Enaminones and their reactions with heterocyclic amines have led to the synthesis of azolopyrimidines, azolopyridines, and quinolines, which have been explored for their antitumor properties. The synthesis of novel N-arylpyrazole-containing enaminones has shown cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs, suggesting their application in cancer therapy (Riyadh, 2011).
Insecticidal Agents
Research into novel biologically active heterocyclic compounds, such as pyrazole, thiazole, and triazine derivatives, has been directed towards their use as insecticidal agents. These studies have focused on the synthesis and biochemical impacts of these compounds on specific pests, thereby contributing to the development of new insecticides with potential applications in agriculture and pest management (Soliman et al., 2020).
Properties
IUPAC Name |
4-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4/c22-10-7-12(25-11-4-2-1-3-9(10)11)15(23)18-8-13-19-20-14-16(24)17-5-6-21(13)14/h1-7H,8H2,(H,17,24)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHSQWJOMGEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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